molecular formula C10O10Re2 B080938 Carbon monoxide; rhenium(2+) CAS No. 14285-68-8

Carbon monoxide; rhenium(2+)

Cat. No. B080938
M. Wt: 652.51 g/mol
InChI Key: ZIZHEHXAMPQGEK-UHFFFAOYSA-N
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Patent
US08044233B2

Procedure details

A mixture of 8.0 g of terephthalic acid (48 mmol), 0.10 g of Re2(CO)10 (0.15 mmol) and 17.3 g of toluene was subjected to vinylation at 140° C., a nitrogen pressure of 2 bar and an acetylene pressure of 18 bar for 6 h. Divinyl terephthalate was obtained, which was detectable by means of GC-MS analysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Re2(CO)10
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH:13]#[CH:14].[C:15]1(C)C=CC=C[CH:16]=1>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re].[Re]>[C:1]([O:12][CH:13]=[CH2:14])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH:15]=[CH2:16])=[O:7])=[CH:4][CH:3]=1 |f:3.4.5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Re2(CO)10
Quantity
0.1 g
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re].[Re]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to vinylation at 140° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OC=C)C=C1)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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